

# Nelfinavir Hydroxy-tert-butylamide structure

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## Compound of Interest

Compound Name: *Nelfinavir Hydroxy-tert-butylamide*

CAS No.: 213135-56-9

Cat. No.: B1140179

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An In-Depth Technical Guide to **Nelfinavir Hydroxy-tert-butylamide**: Structure, Metabolism, and Activity

## Introduction

In the landscape of antiretroviral therapy, Nelfinavir (marketed as Viracept) stands as a significant Human Immunodeficiency Virus (HIV) protease inhibitor that has been instrumental in combination treatment regimens.[1][2] While the efficacy of any drug is paramount, a comprehensive understanding of its metabolic fate is crucial for optimizing therapy and appreciating its complete pharmacological profile. For Nelfinavir, this understanding is particularly critical due to its biotransformation into a major, pharmacologically active metabolite: **Nelfinavir Hydroxy-tert-butylamide**, also known as M8.[3][4]

This technical guide offers a detailed exploration of the M8 metabolite. We will dissect its chemical structure in comparison to the parent drug, delineate the metabolic pathway responsible for its formation, quantify its potent antiviral activity, and discuss its clinical significance. Furthermore, we will provide an established analytical workflow for its quantification in biological matrices, providing a robust framework for researchers, scientists, and drug development professionals. The existence and high potency of M8 mean that any clinical or research evaluation of Nelfinavir is incomplete without concurrent consideration of

this active moiety, which contributes significantly to the total antiviral pressure exerted in patients.[4][5]

## Section 1: Comparative Chemical Structure and Properties

The structural difference between Nelfinavir and its M8 metabolite is subtle yet definitive: the hydroxylation of the N-tert-butylamide group.[6] This single oxidative step transforms the parent drug into its primary active metabolite.

The IUPAC name for **Nelfinavir Hydroxy-tert-butylamide** is (3S,4aS,8aS)-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-N-(1-hydroxy-2-methylpropan-2-yl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide.[6]



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Caption: 2D structure of **Nelfinavir Hydroxy-tert-butylamide** (M8).

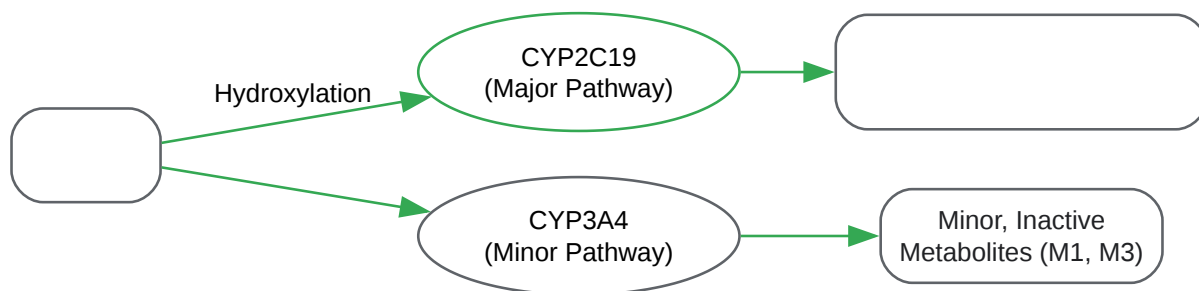
Below is a comparative summary of the physicochemical properties of Nelfinavir and its M8 metabolite.

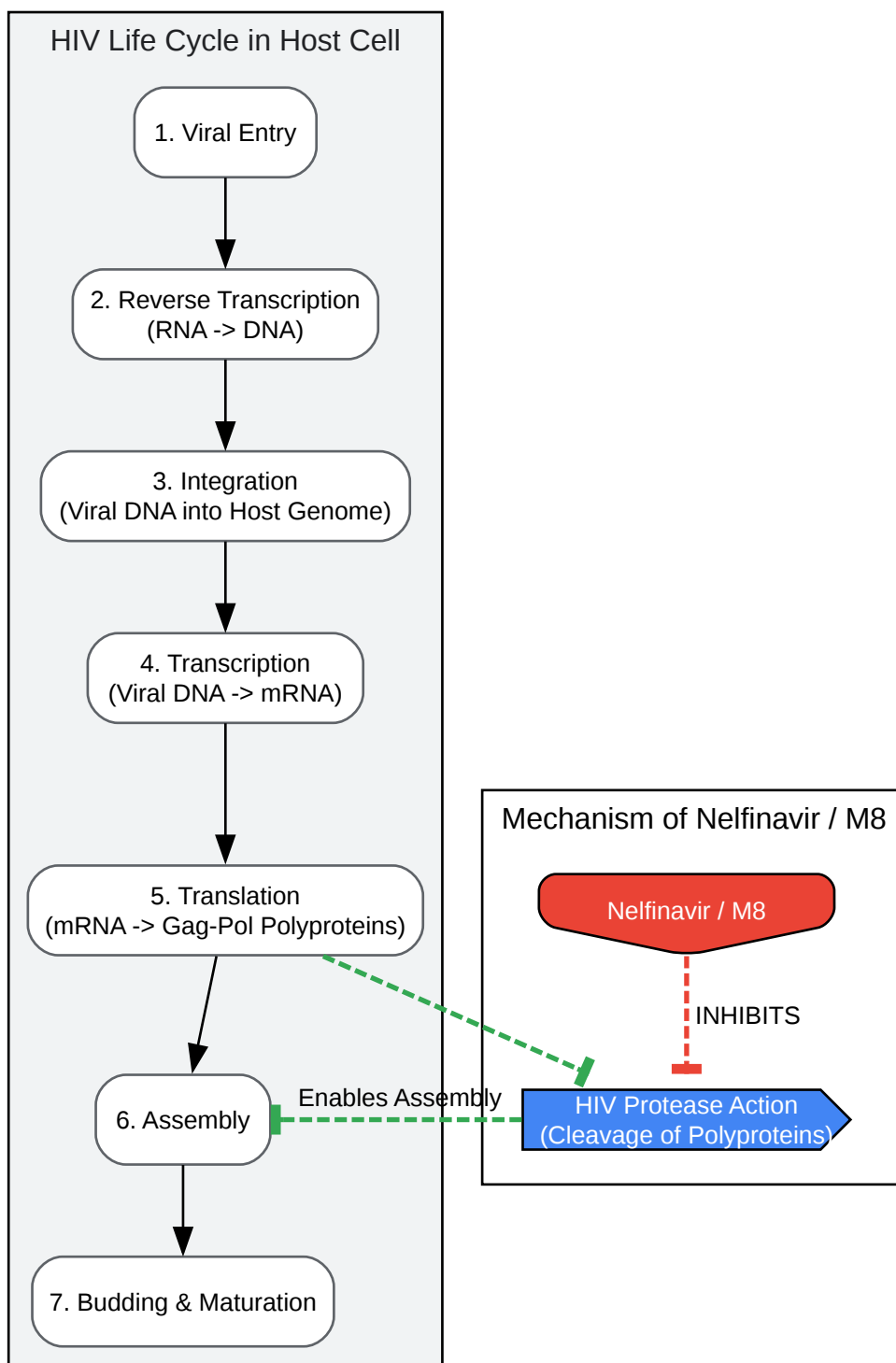
Property	Nelfinavir (Parent Drug)	Nelfinavir Hydroxy-tert-butylamide (M8)	Reference(s)
Molecular Formula	C <sub>32</sub> H <sub>45</sub> N <sub>3</sub> O <sub>4</sub> S	C <sub>32</sub> H <sub>45</sub> N <sub>3</sub> O <sub>5</sub> S	[6][7]
Molecular Weight	567.8 g/mol	583.8 g/mol	[6][7]
IUPAC Name	(3S,4aS,8aS)-N-tert-butyl-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide	(3S,4aS,8aS)-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-N-(1-hydroxy-2-methylpropan-2-yl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide	[6][7]
CAS Number	159989-64-7	213135-56-9	[6][7]

## Section 2: Metabolic Activation Pathway

Nelfinavir is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[8] While multiple CYP isoforms, including CYP3A4, are involved in producing minor, inactive metabolites, the formation of the active M8 metabolite is predominantly catalyzed by a specific enzyme: CYP2C19.[3][9][10] This enzymatic reaction involves the hydroxylation of the tert-butyl group of Nelfinavir.

The central role of CYP2C19 has significant clinical implications. Firstly, CYP2C19 is known for its genetic polymorphisms, which can lead to variations in enzyme activity among individuals and potentially alter the ratio of Nelfinavir to M8, though the direct clinical impact requires careful consideration. Secondly, co-administration of drugs that are substrates (e.g., omeprazole) or inducers (e.g., rifampicin) of CYP2C19 can significantly impact M8 formation, thereby influencing the overall antiviral efficacy of Nelfinavir treatment.[3]





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Caption: Inhibition of HIV protease by Nelfinavir/M8 within the viral life cycle.

The following table summarizes the in vitro antiviral activities of Nelfinavir and M8 against two common HIV-1 strains.

Compound	HIV-1 Strain	50% Effective Concentration (EC <sub>50</sub> ) in nM	Reference(s)
Nelfinavir	RF (in CEM-SS cells)	30	[4][5]
M8	RF (in CEM-SS cells)	34	[4][5]
Nelfinavir	IIIB (in MT-2 cells)	60	[4][5]
M8	IIIB (in MT-2 cells)	86	[4][5]

## Section 4: Pharmacokinetics and Clinical Significance

Following oral administration, Nelfinavir is absorbed and metabolized, leading to appreciable and sustained plasma concentrations of both the parent drug and the M8 metabolite. [4]Clinical pharmacokinetic studies have shown that M8 is the major circulating metabolite, with concentrations that are a significant fraction of the parent drug levels at steady state. [4][5] This pharmacokinetic profile is of high clinical importance. Because M8 is nearly equipotent to Nelfinavir, its presence contributes substantially to the total antiviral activity. Therefore, measuring only Nelfinavir plasma levels underestimates the true therapeutic pressure on the virus. [4]This is a key consideration for therapeutic drug monitoring (TDM) and for interpreting pharmacokinetic/pharmacodynamic (PK/PD) relationships.

Parameter	Nelfinavir	M8 Metabolite	Reference(s)
Mean C <sub>max</sub> (μM)	4.96	1.96	[4]
Mean C <sub>min</sub> (μM)	1.73	0.55	[4]
AUC <sub>0-8</sub> Ratio (M8/Nelfinavir)	N/A	0.27 to 0.39	[4]
Plasma Protein Binding	~98%	~98%	[4][5]
Terminal Half-life (hours)	3.5 to 5.0	~2.04	[7][11]

Data derived from HIV-positive patients on Nelfinavir 750 mg TID regimen at steady state. [4]

## Section 5: Analytical Workflow for Quantification

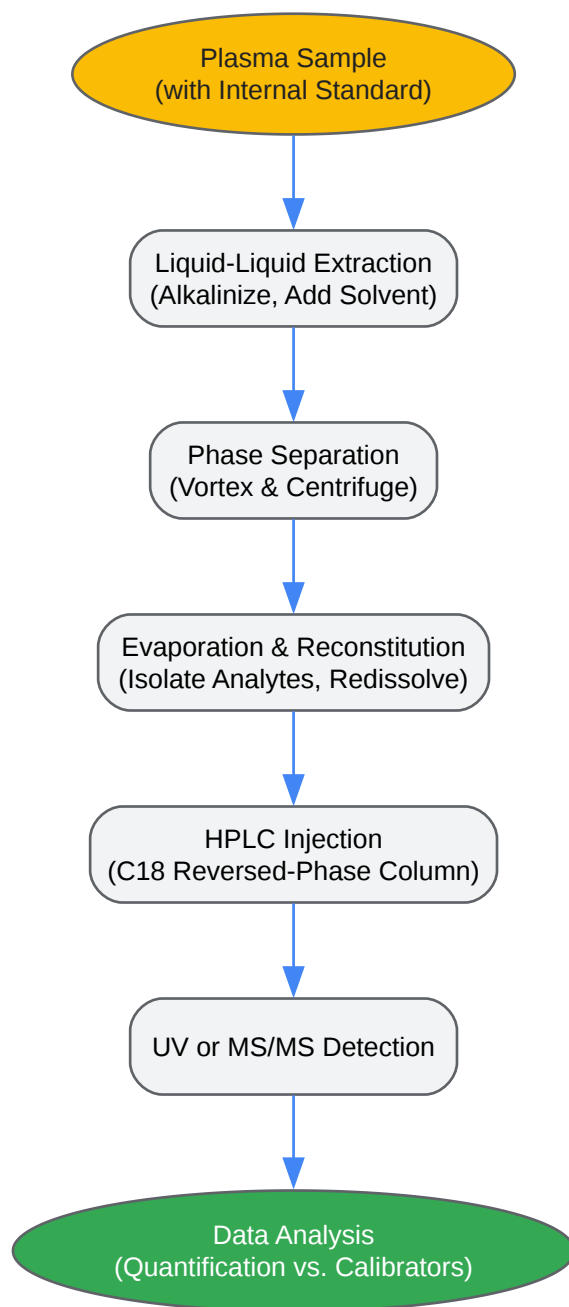
Accurate and simultaneous quantification of Nelfinavir and M8 in biological matrices, typically plasma, is essential for both clinical research and TDM. The gold-standard methodology is High-Performance Liquid Chromatography (HPLC) coupled with a sensitive detection method, such as ultraviolet-photodiode array (UV-PDA) or tandem mass spectrometry (MS/MS). [9][12]

### Protocol: HPLC-UV Assay for Nelfinavir and M8 in Human Plasma

This protocol is representative of published methods and provides a robust framework for analysis. [12]

- Sample Preparation (Liquid-Liquid Extraction):
  1. To 500 μL of human plasma in a glass tube, add an internal standard (a structurally similar compound not present in the sample).
  2. Alkalinize the plasma to pH 9.5 using an appropriate buffer.
  3. Add 5 mL of an extraction solvent mixture (e.g., methyl-tert-butyl ether and hexane).

4. Vortex vigorously for 1 minute to ensure thorough mixing and extraction.
  5. Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
  6. Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  7. Reconstitute the dry residue in 100 µL of the mobile phase.
  8. Wash the reconstituted sample with hexane to remove non-polar interferences, vortex, centrifuge, and discard the hexane layer.
- Chromatographic Conditions:
    - HPLC System: A standard HPLC system with a pump, autosampler, and UV-PDA detector.
    - Column: C18 reversed-phase column (e.g., octadecylsilyl, 5 µm particle size).
    - Mobile Phase: A mixture of 0.1% trifluoroacetic acid, acetonitrile, and methanol (e.g., 51:46:5, v/v). [\[12\]](#) \* Flow Rate: 1.0 mL/min.
    - Injection Volume: 50 µL.
    - Detection: UV-PDA detector monitoring at a wavelength of 220 nm. [\[12\]](#)
  - Validation and Quantification:
    - The assay must be validated for linearity, accuracy, precision, recovery, and stability according to regulatory guidelines.
    - Linearity is typically established over a concentration range of 25 to 6000 µg/L for Nelfinavir and 25 to 3000 µg/L for M8. [\[12\]](#) \* Quantification is performed by comparing the peak area ratio of the analytes to the internal standard against a calibration curve prepared in blank plasma.



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Caption: General workflow for the bioanalysis of Nelfinavir and M8.

## Conclusion

**Nelfinavir Hydroxy-tert-butylamide (M8)** is not a minor or inactive byproduct but a principal, active metabolite that is integral to the therapeutic action of Nelfinavir. Its formation via CYP2C19, its potent anti-HIV activity comparable to the parent drug, and its substantial plasma

concentrations underscore the necessity of viewing Nelfinavir therapy as a dual-drug system. For drug development professionals, understanding this metabolic activation is key to predicting drug-drug interactions and population variability. For researchers and clinicians, the combined quantification of Nelfinavir and M8 provides a more accurate measure of the total antiviral effect, which is critical for optimizing patient outcomes and advancing our understanding of antiretroviral pharmacology.

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